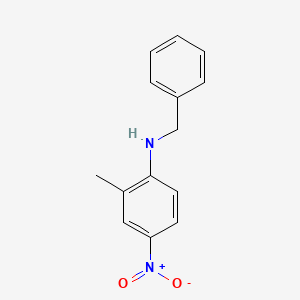

N-benzyl-2-methyl-4-nitroaniline

Descripción general

Descripción

N-benzyl-2-methyl-4-nitroaniline is an organic compound known for its nonlinear optical properties. It is used in various scientific and industrial applications, particularly in the field of photonics and electro-optics. The compound is characterized by its molecular formula C14H14N2O2 and is known for its ability to form high-quality single crystals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-benzyl-2-methyl-4-nitroaniline can be synthesized through a laboratory process involving the reaction of benzyl chloride with 2-methyl-4-nitroaniline. This reaction typically occurs in a polar solvent, which influences the morphology and quality of the resulting crystals . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and yield of the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound often involves solution growth methods using polar protic and aprotic solvents. These methods allow for the controlled growth of large, high-quality crystals, which are essential for applications in nonlinear optics and terahertz generation .

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-2-methyl-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted anilines and benzyl derivatives, which have applications in different fields of chemistry and materials science .

Aplicaciones Científicas De Investigación

Liquid Crystal Devices

BNA has been extensively studied for its role in enhancing the performance of liquid crystal (LC) devices. The incorporation of BNA into nematic liquid crystals leads to notable improvements in their electro-optical properties:

- Reduced Threshold Voltage : BNA doping decreases the threshold voltage required for operation due to a reduction in the splay elastic constant and an increase in dielectric anisotropy. This results in faster response times for LC cells, with BNA-doped cells exhibiting fall times up to five times faster than undoped cells .

- Blue Light Filtering : The compound shows significant absorbance at approximately 400 nm, making it suitable for blue light filtering applications in LC devices. This property enhances the usability of BNA in displays and smart windows .

Performance Metrics

| Property | BNA-Doped LC | Pristine LC |

|---|---|---|

| Threshold Voltage (V) | Reduced by ~25% | Standard |

| Fall Time (ms) | 5× faster | Baseline |

| Dielectric Anisotropy | Increased | Standard |

Nonlinear Optical Applications

BNA is recognized for its nonlinear optical properties, making it a candidate for various photonic applications:

Second Harmonic Generation

BNA exhibits high second harmonic generation (SHG) efficiency, which is critical for applications in frequency doubling and laser technology. Its SHG efficiency is reported to be approximately 300 times greater than that of standard urea .

Characterization of Nonlinear Optical Coefficients

The characterization of BNA's nonlinear optical coefficients has shown promising results:

- Nonlinear Optical Coefficient : The coefficient measured is around , indicating strong potential for use in devices requiring high optical nonlinearity .

Synthesis and Morphology

The growth of BNA single crystals has been successfully achieved using physical vapor transport techniques, resulting in various morphologies based on supersaturation conditions:

- Morphological Variations : Crystals exhibited different forms such as prismatic, columnar, needle, and dendritic shapes depending on the growth conditions .

Crystal Quality Assessment

Crystal purity and quality were confirmed through single crystal X-ray diffraction studies, emphasizing the significance of intermolecular interactions in stabilizing the crystal structure .

Case Study: Electro-Optical Performance Enhancement

A study demonstrated that BNA-doped liquid crystal cells not only reduced operational voltages but also enhanced switching speeds significantly compared to traditional methods. This study utilized density functional theory calculations to support experimental findings, indicating that BNA's molecular structure contributes to improved dielectric properties and faster response times .

Case Study: Nonlinear Optical Device Development

Research focused on developing photonic devices using BNA highlighted its potential in achieving high efficiency in second harmonic generation applications. The study provided insights into optimizing BNA's molecular arrangement to maximize its nonlinear optical responses .

Mecanismo De Acción

The mechanism of action of N-benzyl-2-methyl-4-nitroaniline involves its interaction with light and electric fields. The compound exhibits strong nonlinear optical properties due to the presence of the nitro and benzyl groups, which enhance its ability to polarize in response to external stimuli. This polarization leads to various electro-optical effects, making it useful in devices that require fast response times and high sensitivity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST)

- Morpholinium 2-chloro-4-nitrobenzoate (M2C4N)

- 2-(3-(4-hydroxystyryl)-5,5-dimethylcyclohex-2-enylidene)malononitrile (OH1)

- 2-(4-hydroxy-3-methoxystyryl)-1-methylquinolinium 2,4,6-trimethylbenzenesulfonate (HMQ-TMS)

Uniqueness

N-benzyl-2-methyl-4-nitroaniline stands out due to its high efficiency in terahertz wave generation and its ability to form high-quality single crystals. Its unique combination of molecular structure and optical properties makes it a valuable material for advanced photonic applications .

Actividad Biológica

N-benzyl-2-methyl-4-nitroaniline (BNA) is an organic compound with significant potential in various applications, particularly in electro-optical devices. This article delves into its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.

- Molecular Formula : C14H14N2O2

- Molecular Weight : 242.27 g/mol

- CAS Number : 201157-13-3

- Structure : The compound features a nitro group (-NO2) attached to an aniline structure, which contributes to its unique properties.

Biological Activity Overview

BNA exhibits interesting biological activities, particularly in the realm of electro-optical applications. The following sections summarize key findings from recent research.

Electro-Optical Effects

-

Doping in Liquid Crystals : BNA has been studied as a dopant in nematic liquid crystals (LCs). Research indicates that BNA doping significantly enhances the electro-optical response of LC devices:

- Fall Time Improvement : BNA-doped LC cells demonstrated a fall time that is five times faster than that of pristine LC cells, attributed to reduced rotational viscosity and threshold voltage by 44% and 25%, respectively .

- Dielectric Anisotropy : The dielectric anisotropy () of the LC mixture increased by 16% with BNA doping, which is crucial for improving device performance .

- Blue Light Filtering : BNA's strong absorbance near 400 nm allows it to effectively filter blue light, making it suitable for applications where blue light reduction is desired .

Comparative Studies on Electro-Optic Effects

A study published in MDPI detailed the comparative effects of BNA and another dopant, Morpholinium 2-chloro-4-nitrobenzoate (M2C4N), on nematic LCs. Key findings include:

| Parameter | BNA-Doped LC Cell | M2C4N-Doped LC Cell | Pristine LC Cell |

|---|---|---|---|

| Fall Time | 5x faster | 3x faster | Baseline |

| Threshold Voltage Reduction | 25% | 20% | Baseline |

| Dielectric Anisotropy Increase | 16% | 6% | Baseline |

These results highlight the superior performance of BNA as a dopant compared to M2C4N, particularly in enhancing response times and reducing operational thresholds .

Research Findings

- Density Functional Theory (DFT) Calculations : DFT studies confirm that BNA increases dipole moment and polarization anisotropy in LC mixtures, further supporting its role in enhancing electro-optical properties .

- Synthesis and Characterization : The synthesis of BNA has been optimized for use in nonlinear optical applications, indicating its versatility beyond just electro-optical uses .

Safety and Toxicity

While the biological activities of BNA are promising, safety data must be considered. The compound is classified with warning signals indicating potential hazards such as skin irritation (H315) and eye irritation (H319). Proper handling and safety precautions are recommended when working with this compound .

Propiedades

IUPAC Name |

N-benzyl-2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-11-9-13(16(17)18)7-8-14(11)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJTZCLHFWRBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386050 | |

| Record name | N-benzyl-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201157-13-3 | |

| Record name | N-benzyl-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-2-methyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of BNA?

A1: The molecular formula of BNA is C14H14N2O2, and its molecular weight is 242.27 g/mol.

Q2: What spectroscopic data is available for BNA?

A2: Researchers have characterized BNA using various spectroscopic techniques, including:

- Fourier-transform infrared spectroscopy (FTIR): This method helps identify functional groups and their vibrational modes in BNA. [, , ]

- Nuclear magnetic resonance (NMR) spectroscopy: 1H NMR provides information about the hydrogen atom environments within the BNA molecule. []

- Raman spectroscopy: This technique complements FTIR by providing additional information about molecular vibrations and can be used to study polymorphism in BNA. []

- UV-vis-NIR spectroscopy: This method helps determine the optical transparency range and electronic transitions within the BNA molecule. [, , ]

Q3: Why is BNA considered a promising material for nonlinear optical applications?

A3: BNA exhibits a large second-order nonlinear optical susceptibility, exceeding that of benchmark inorganic crystals like lithium niobate (LiNbO3). [] This property, coupled with its wide transparency range in the visible and near-infrared regions, makes BNA highly suitable for applications such as:

- Terahertz (THz) wave generation: BNA demonstrates efficient THz wave generation through optical rectification and difference frequency generation (DFG). [, , , , , ]

- Electro-optic modulation: BNA's strong electro-optic effect allows for its integration into silicon photonic devices for high-speed optical modulation. [, ]

Q4: How efficient is BNA in generating THz waves compared to other materials?

A4: BNA has shown superior THz wave emission efficiency compared to ZnTe and GaP crystals within specific frequency ranges. [] It also exhibits higher efficiency than ZnTe in high-frequency regions, making it suitable for detecting high-frequency signals even with thicker crystals. []

Q5: What factors influence the efficiency of THz wave generation in BNA?

A5: Several factors affect the THz wave generation efficiency in BNA:

- Crystal quality: High-quality crystals, often obtained through solution growth methods, exhibit improved THz generation efficiency compared to melt-grown crystals. [, ]

- Pump wavelength: Optimizing the pump wavelength for DFG is crucial for achieving efficient and broadband THz wave generation in BNA. [] Studies have explored using near-infrared (800 nm) [, ] and mid-infrared (3.3 μm) [] pump sources, each with its own advantages and limitations.

- Crystal thickness: The thickness of the BNA crystal influences the bandwidth and spectral characteristics of the generated THz radiation. []

- Pump pulse characteristics: The duration and repetition rate of the pump laser pulses impact both the THz conversion efficiency and the potential for thermal damage to the BNA crystal. [, , ]

Q6: What are the advantages of using a mid-infrared pump source for THz wave generation in BNA?

A6: Using a mid-infrared pump source, such as a 3.3 μm dual-chirped optical parametric amplification (DC-OPA) laser, can potentially enhance THz wave generation efficiency in BNA by:

- Reducing multi-photon absorption: The lower photon energy of mid-infrared light minimizes multi-photon absorption, potentially leading to a higher damage threshold for the BNA crystal. []

- Suppressing self-focusing effects: The longer wavelength of mid-infrared light mitigates self-focusing effects, further contributing to a higher damage threshold. []

- Lowering thermal load: The lower repetition rate of DC-OPA lasers allows for sufficient cooling time between pulses, reducing the risk of thermal damage to the BNA crystal. []

Q7: What are the challenges associated with using BNA for high-power THz wave generation?

A7: Thermal effects pose a significant challenge in scaling the average power of BNA-based THz sources. [] Even with high-repetition-rate femtosecond lasers, thermal management is crucial to prevent crystal damage and maintain efficient THz wave generation.

Q8: How does the choice of solvent affect the growth and quality of BNA crystals?

A8: The solvent used in solution growth methods significantly impacts the quality of BNA crystals. Polar aprotic solvents have been shown to create a favorable environment at the crystal-solution interface, resulting in higher quality crystals with enhanced THz generation efficiencies. []

Q9: How has computational chemistry been used to study BNA?

A9: Density Functional Theory (DFT) calculations have been employed to:

- Assign vibrational modes: DFT calculations can help interpret experimental FTIR and Raman spectra by assigning observed bands to specific molecular vibrations. []

- Investigate intermolecular interactions: DFT can model the hydrogen bonding networks within BNA crystals, providing insights into their influence on optical properties. [, ]

- Explore structure-property relationships: By modifying the BNA structure in silico and calculating the resulting changes in electronic and optical properties, researchers can gain valuable information for designing new materials with enhanced characteristics. [, ]

Q10: How do structural modifications affect the nonlinear optical properties of BNA analogs?

A10: The presence of the N-benzyl substituent and its influence on intermolecular interactions, particularly hydrogen bonding, plays a crucial role in determining the nonlinear optical properties of BNA. [, ] Modifications to this substituent can significantly impact the molecular packing and consequently, the second-order nonlinearity of the material.

Q11: What are some potential future applications of BNA in research and technology?

A11: BNA holds promise for various applications, including:

- High-speed optical communications: Its strong electro-optic effect and compatibility with silicon photonics make it suitable for developing high-speed modulators for data transfer. [, ]

- Non-destructive testing: BNA-based THz sources can be used for non-destructive testing of materials, providing information about their composition and structural integrity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.